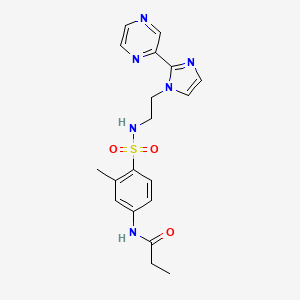

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-3-18(26)24-15-4-5-17(14(2)12-15)29(27,28)23-9-11-25-10-8-22-19(25)16-13-20-6-7-21-16/h4-8,10,12-13,23H,3,9,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHMXLAUJNCQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Formation of the pyrazin-2-yl imidazole

Reagents: Pyrazin-2-amine, glyoxal

Conditions: Reflux in ethanol

Product: Pyrazin-2-yl imidazole

Step 2: Synthesis of N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

Reagents: Pyrazin-2-yl imidazole, 2-bromoethylamine

Conditions: Nucleophilic substitution reaction

Product: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine

Step 3: Sulfonamide formation

Reagents: N-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl amine, 4-sulfamoyl-3-methylbenzoyl chloride

Conditions: Base catalysis, typically using triethylamine in dichloromethane

Product: N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Industrial Production Methods

While the laboratory synthesis involves controlled and specific conditions, industrial production requires optimization for scale, yield, and cost. Typically, it would involve:

Continuous flow reactors: for improved reaction efficiency and safety.

Automated systems: for precise control over reaction parameters.

Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, categorized based on the functional groups present.

Oxidation and Reduction

Oxidation: This compound may be prone to oxidative degradation, especially at the imidazole ring.

Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Products: Could lead to the formation of corresponding oxides or cleavage of the ring.

Reduction: Reduction reactions could be utilized to modify the sulfonamide group.

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Products: Potentially leads to the formation of amines or alcohols.

Substitution Reactions

Nucleophilic Substitution: Particularly at the sulfamoyl group.

Reagents: Strong nucleophiles like alkoxides or thiolates.

Products: Could form alkylated or thiolated derivatives.

Scientific Research Applications

Chemistry

Catalysis: As a ligand in metal-catalyzed reactions due to the presence of imidazole and pyrazine rings which can coordinate with metal centers.

Biology

Enzyme Inhibition: Sulfonamide derivatives are known to inhibit carbonic anhydrase, suggesting potential for the compound in enzyme inhibition studies.

Medicine

Drug Development: Exploring its potential as an antimicrobial agent due to the sulfonamide group’s known efficacy against bacterial pathogens.

Industry

Material Science:

Mechanism of Action

The precise mechanism of action depends on the target application. For instance, as an enzyme inhibitor:

Target Enzyme: The compound may inhibit carbonic anhydrase by binding to its active site.

Pathways Involved: By blocking the enzyme’s activity, it may disrupt the biological processes that depend on carbonic anhydrase, such as the regulation of pH and fluid balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide and related compounds:

Key Observations:

Structural Variations Impact Bioactivity :

- The pyrazine-imidazole core in the target compound distinguishes it from pyrrole-carboxamide (e.g., compound 41) and pyrazolo-pyrimidine derivatives (e.g., Example 53). Pyrazine’s electron-deficient nature may enhance binding to ATP pockets in kinases, whereas pyrrole derivatives often exhibit improved metabolic stability .

- Sulfonamide vs. Carboxamide : The sulfamoyl group in the target compound likely improves aqueous solubility compared to carboxamide-based analogs (e.g., compound 41), which may favor pharmacokinetics .

Biological Activity Trends: Antimicrobial Activity: Imidazole-sulfonamide hybrids (e.g., compound in ) show broad-spectrum antifungal and antibacterial activity, suggesting the target compound may share similar mechanisms (e.g., CYP51 inhibition in fungi) . Kinase Inhibition: Pyrazolo-pyrimidine derivatives () exhibit nanomolar inhibition of PI3K/mTOR pathways. The target compound’s pyrazine moiety could mimic these interactions but with altered selectivity .

Synthesis Challenges :

- The target compound’s synthesis would require multi-step functionalization of the imidazole and pyrazine rings, similar to the coupling reactions described in (e.g., amine-sulfonamide bond formation). However, the trifluoromethylpyridyl group in compound 41 demonstrates higher steric hindrance, leading to lower yields (35%) compared to simpler sulfonamide derivatives .

Research Findings and Data Gaps

- Pharmacokinetics: No data exists for the target compound’s ADME (absorption, distribution, metabolism, excretion) properties.

- Toxicity: Fluorinated analogs (e.g., Example 53) report hepatotoxicity at high doses (>100 mg/kg in rodents), while imidazole derivatives () exhibit lower cytotoxicity (IC50 > 50 µM in normal cell lines) .

Biological Activity

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, identified by its CAS number 2034477-89-7, is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. Its structure incorporates several functional groups, including a pyrazine ring and an imidazole moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2034477-89-7 |

| Molecular Formula | C19H22N6O3S |

| Molecular Weight | 414.5 g/mol |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazine and imidazole have been shown to inhibit various kinases involved in cancer cell proliferation. The compound demonstrated promising activity against specific cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.

Case Study:

A study evaluated the compound against several cancer cell lines, revealing that it inhibited cell growth effectively. The SAR analysis indicated that modifications in the imidazole and pyrazine substituents could enhance potency.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Research shows that similar derivatives exhibit activity against Mycobacterium tuberculosis and other pathogens. The presence of the sulfamoyl group is hypothesized to contribute to this activity through interference with bacterial folate synthesis.

Table: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | IC50 (µM) |

|---|---|

| N-(3-methyl-4-(... | 1.35 - 2.18 |

| Control (Pyrazinamide) | 0.5 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, studies indicate that it may act as a dual inhibitor of discoidin domain receptors, which play roles in tumor progression and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly affect biological activity. Substitutions at specific positions on the aromatic rings enhance binding affinity to target proteins while also influencing pharmacokinetic properties such as solubility and bioavailability.

Key Findings:

- Ethyl Substitution: Replacing ethyl groups with cyclobutyl groups has shown increased potency against certain targets.

- Aromatic Modifications: Adding electron-withdrawing groups (e.g., CF3) improves degradation efficacy while maintaining activity.

Q & A

Basic: What are the recommended synthetic pathways for this compound, and how can intermediates be characterized?

Answer:

The synthesis involves multistep reactions, typically starting with functionalization of heterocyclic cores (e.g., pyrazine or imidazole) followed by sulfonamide coupling. For example:

- Step 1: Functionalize the pyrazine ring via nucleophilic substitution or cross-coupling reactions .

- Step 2: Introduce the sulfamoyl group using sulfonyl chloride intermediates under anhydrous conditions with a base like KCO in DMF .

- Step 3: Characterize intermediates via H NMR (e.g., δ 11.55 ppm for sulfonamide protons), LCMS (e.g., ESIMS m/z 392.2), and HPLC purity (>98%) .

Basic: Which spectroscopic techniques are optimal for confirming structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments (e.g., aromatic protons at δ 7.80 ppm) and confirm sulfonamide/imine linkages .

- Mass Spectrometry (MS): ESIMS or HRMS validates molecular weight (e.g., m/z 426.49 for CHNOS) .

- HPLC: Purity >98% ensures minimal impurities; retention time matching reference standards is critical .

Advanced: How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

Answer:

- Dose Optimization: Adjust pharmacokinetic parameters (e.g., bioavailability via prodrug strategies) to align in vitro IC with in vivo efficacy .

- Metabolic Stability Assays: Use liver microsomes to identify metabolites that may deactivate the compound in vivo .

- Theoretical Frameworks: Link discrepancies to differences in cellular uptake or protein binding using molecular docking to predict off-target interactions .

Advanced: What strategies improve sulfamoyl linkage stability during synthesis?

Answer:

- Solvent Selection: Use anhydrous DMF or THF to prevent hydrolysis of sulfonyl chlorides .

- Temperature Control: Maintain reactions at 0–5°C during sulfonamide formation to minimize side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate stable sulfonamide intermediates .

Basic: What functional groups influence pharmacological activity?

Answer:

- Sulfonamide: Enhances binding to enzymatic active sites (e.g., carbonic anhydrase inhibitors) via hydrogen bonding .

- Pyrazine/Imidazole Moieties: Participate in π-π stacking with aromatic residues in target proteins, improving affinity .

- Propionamide Tail: Modulates solubility and membrane permeability, critical for cellular uptake .

Advanced: How to design experiments assessing selectivity against off-target proteins?

Answer:

- Panel Screening: Test against structurally related enzymes (e.g., kinases, proteases) to identify selectivity windows .

- Computational Docking: Use AutoDock Vina to predict binding poses and compare interaction energies with off-targets (e.g., COX-2 vs. COX-1) .

- SPR/BLI Assays: Quantify binding kinetics (K) to validate computational predictions experimentally .

Basic: What are common impurities, and how are they controlled?

Answer:

- Unreacted Intermediates: Monitor via TLC or HPLC; remove via recrystallization (e.g., ethyl acetate/hexane) .

- Hydrolysis Byproducts: Use anhydrous conditions and molecular sieves to suppress sulfonamide degradation .

- Metal Contaminants: Chelate residual catalysts (e.g., Pd from coupling reactions) with EDTA washes .

Advanced: Which computational methods predict binding affinity?

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses (e.g., RMSD < 2 Å) .

- Free Energy Perturbation (FEP): Calculate ΔΔG for structural analogs to prioritize derivatives with improved affinity .

- QSAR Models: Train on bioactivity data (IC, K) to correlate molecular descriptors (e.g., logP, polar surface area) with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.